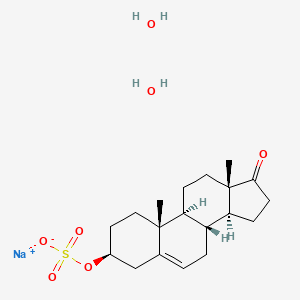

Sodium prasterone sulfate dihydrate

Beschreibung

Nomenclature and Endogenous Significance within Steroid Metabolism

Sodium prasterone sulfate (B86663) dihydrate is the synthetically produced, hydrated sodium salt of prasterone sulfate. nih.gov Prasterone is the non-proprietary name for dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org The endogenous form, dehydroepiandrosterone sulfate (DHEAS), is the most abundant circulating steroid hormone in humans. wikipedia.orgresearchgate.net

DHEA is a crucial metabolic intermediate in the biosynthesis of sex hormones, including androgens and estrogens. wikipedia.orgnih.gov It is produced from cholesterol primarily in the adrenal glands, and to a lesser extent in the gonads and the brain. wikipedia.orgnih.gov The conversion of cholesterol to pregnenolone (B344588) marks the initial, rate-limiting step in steroidogenesis. fullscript.comnih.gov Pregnenolone is then converted to DHEA through the actions of the enzymes 17α-hydroxylase and 17,20-lyase. nih.gov

DHEA is then reversibly converted to its sulfated ester, DHEAS, by the enzyme sulfotransferase. wikipedia.org This sulfation significantly extends the hormone's half-life, creating a circulating reservoir. wikipedia.org While DHEA has a short half-life of 15-30 minutes, DHEAS has a much longer half-life of 7-10 hours. wikipedia.org DHEAS can be converted back to DHEA in various tissues by the enzyme steroid sulfatase, allowing for localized production of active steroids. wikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C19H31NaO7S |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 78590-17-7 |

| IUPAC Name | sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate |

Historical Context and Evolution of Research Interest in Dehydroepiandrosterone Sulfate

The journey of DHEA research began in 1934 with its isolation from human urine by Adolf Butenandt and Kurt Tscherning. wikipedia.org The subsequent elucidation of the molecular structure of DHEA's major oxidative metabolites was a significant breakthrough that contributed to the Nobel Prize in Chemistry being awarded to Butenandt and Leopold Ruzicka in 1939. nih.gov

Initial research focused on DHEA's role as a precursor to more potent sex steroids. nih.gov However, the discovery that DHEA and DHEAS are also synthesized within the brain led to their classification as "neurosteroids," opening up new avenues of investigation into their direct effects on the central nervous system. nih.govnih.gov This paradigm shift was fueled by observations that brain concentrations of these steroids were higher than in the plasma and persisted even after the removal of the adrenal glands and gonads in animal models. nih.gov

Over the decades, research interest has expanded to explore the wide-ranging physiological effects of DHEA and DHEAS. Studies have investigated their potential roles in aging, neurodegenerative diseases, immune function, and mood regulation. nih.govnih.govplos.orgfrontiersin.org The age-related decline in DHEA and DHEAS levels, often termed "adrenopause," has been a particular focus, prompting research into whether supplementation could mitigate age-associated health issues. nih.govpnas.org

Physiological Relevance as a Neurosteroid and Primary Adrenal Secretory Product

DHEAS is the most abundant secretory product of the human adrenal glands, specifically from the zona reticularis. nih.govnih.gov Its secretion is primarily regulated by the adrenocorticotropic hormone (ACTH). nih.gov While the adrenal glands are the main source, DHEA is also synthesized de novo in the brain by neurons and glial cells, solidifying its status as a neurosteroid. nih.govplos.org

As a neurosteroid, DHEAS exerts significant influence on brain function. It has been shown to modulate the activity of several key neurotransmitter receptors, including the NMDA and GABA-A receptors. nih.govnih.gov DHEAS generally acts as a positive allosteric modulator of the NMDA receptor and a noncompetitive antagonist at the GABA-A receptor. nih.gov These actions can influence neuronal excitability and synaptic plasticity. nih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNMKDUYGPNWAO-OXNWJOIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045764 | |

| Record name | Sodium prasterone sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78590-17-7 | |

| Record name | Sodium prasterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078590177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium prasterone sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRASTERONE SODIUM SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1CR8487EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Sodium Prasterone Sulfate Dihydrate

Receptor Binding and Allosteric Modulation

Prasterone sulfate (B86663) directly interacts with several key neurotransmitter receptors, acting as an allosteric modulator that can fine-tune neuronal excitability. nih.gov Unlike its unsulfated counterpart, prasterone (DHEA), prasterone sulfate itself is generally considered hormonally inert, with a lack of significant affinity for the classical steroid hormone receptors. wikipedia.org Its primary pharmacological actions are centered on neurosteroid activity. wikipedia.orgwikipedia.org

Sodium prasterone sulfate functions as a negative allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govwikipedia.org It acts as a non-competitive antagonist, inhibiting the GABA-induced chloride ion influx. medchemexpress.commedchemexpress.comnih.gov This inhibitory action is not mediated through the benzodiazepine (B76468) binding sites. nih.gov Research suggests that prasterone sulfate binds to the picrotoxin (B1677862) site on the GABAA receptor complex, which accounts for its noncompetitive inhibition of GABA-mediated responses. nih.gov This modulation results in a decrease in the inhibitory tone of the nervous system, contributing to its neuroactive effects. frontiersin.org

Prasterone sulfate is an agonist at the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that influences numerous cellular signaling pathways. nih.govmedchemexpress.commedchemexpress.com However, it is considered a weak agonist, with a reported binding affinity (Kd) greater than 50 μM. wikipedia.org The activation of sigma-1 receptors is linked to the modulation of other receptor systems and plays a role in neuroprotection and neurite growth regulation. medchemexpress.commedchemexpress.com

As a positive allosteric modulator, prasterone sulfate enhances the activity of the N-Methyl-D-Aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor for excitatory synaptic transmission and plasticity. wikipedia.orgpatsnap.com This potentiation of the NMDA response can be mediated through its interaction with sigma-1 receptors. medchemexpress.commedchemexpress.com Studies have shown that prasterone's ability to potentiate NMDA-induced neuronal excitation is reversed by selective sigma-1 receptor antagonists, suggesting a functional link between these two receptor systems. nih.gov

Prasterone sulfate itself is devoid of hormonal activity and does not bind to estrogen receptors (ERs). wikipedia.org Its estrogenic effects are exerted indirectly following its conversion to prasterone (DHEA) and subsequently to more potent estrogens like estradiol (B170435) and estrone (B1671321). wikipedia.orgwikipedia.org The precursor, prasterone, interacts with both major estrogen receptor subtypes, ERα and ERβ. ncats.ioncats.io It displays preferential agonism towards ERβ, with an EC50 of approximately 200 nM. ncats.io Its activity at ERα is characterized as partial agonism. ncats.ioncats.io

Similar to its interaction with estrogen receptors, prasterone sulfate is inert at the androgen receptor (AR). wikipedia.org Its androgenic potential is realized through its bioconversion pathways. wikipedia.orgwikipedia.org The direct precursor, prasterone (DHEA), binds to the AR with a reported Ki of 1 µM and has been shown to act as a transcriptional antagonist on certain promoters. ncats.ioncats.io However, the most significant androgenic effects stem from the conversion of prasterone into potent androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) in peripheral tissues. wikipedia.org

Table 1: Receptor Interactions of Prasterone Sulfate and its Precursor Prasterone (DHEA)

| Compound | Receptor | Action | Reported Affinity/Potency | Citation(s) |

|---|---|---|---|---|

| Prasterone Sulfate | GABAA | Negative Allosteric Modulator | - | nih.govwikipedia.orgnih.gov |

| Sigma-1 (σ1) | Weak Agonist | Kd > 50 μM | wikipedia.orgmedchemexpress.com | |

| NMDA | Positive Allosteric Modulator | - | wikipedia.orgpatsnap.com | |

| Prasterone (DHEA) | Estrogen Receptor β (ERβ) | Agonist | Ki = 0.5 μM; EC50 ≈ 200 nM | ncats.ioncats.io |

| Estrogen Receptor α (ERα) | Partial Agonist | Ki = 1.1 μM | ncats.ioncats.io | |

| Androgen Receptor (AR) | Antagonist/Partial Agonist | Ki = 1 μM | ncats.ioncats.io |

Enzymatic Bioconversion and Intracrinological Pathways

The biological effects of sodium prasterone sulfate are heavily reliant on the concept of intracrinology, which describes the synthesis of active steroid hormones from inactive circulating precursors within peripheral target cells. isgesociety.comnih.gov Prasterone sulfate serves as a large reservoir for the production of sex steroids in various tissues, including the vagina, skin, and fat. wikipedia.orgwikipedia.org This localized production allows for tissue-specific hormonal effects without significantly altering systemic concentrations of active hormones. nih.gov

The biosynthetic pathway begins with cholesterol, which is converted to pregnenolone (B344588) and then to prasterone (DHEA) in the adrenal glands, mediated by enzymes such as CYP11A1 and CYP17A1. wikipedia.orgnih.gov Prasterone is then sulfated to form prasterone sulfate (DHEA-S) by sulfotransferase enzymes, primarily SULT2A1. wikipedia.orgoup.com

The intracrine action of prasterone sulfate starts with its conversion back to prasterone, a reaction catalyzed by the enzyme steroid sulfatase (STS), which is expressed in many tissues. wikipedia.orgoup.com Once desulfated, prasterone enters a cascade of enzymatic conversions:

3β-hydroxysteroid dehydrogenase (3β-HSD) converts prasterone to androstenedione (B190577). patsnap.comwikipedia.org

17β-hydroxysteroid dehydrogenase (17β-HSD) can convert prasterone to androstenediol (B1197431) or androstenedione to testosterone. patsnap.comwikipedia.org

Aromatase converts androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). patsnap.com

Through these pathways, circulating prasterone sulfate is ultimately transformed into potent androgens and estrogens that can act on their respective receptors within the cell. wikipedia.orgnih.gov

Table 2: Key Enzymes in the Bioconversion of Prasterone Sulfate

| Enzyme | Action | Substrate | Product(s) | Citation(s) |

|---|---|---|---|---|

| Steroid Sulfatase (STS) | Desulfation | Prasterone Sulfate | Prasterone | wikipedia.orgoup.com |

| Sulfotransferase (SULT2A1) | Sulfation | Prasterone | Prasterone Sulfate | wikipedia.orgoup.com |

| 3β-HSD | Dehydrogenation/Isomerization | Prasterone | Androstenedione | patsnap.comwikipedia.org |

| 17β-HSD | Reduction/Oxidation | Prasterone / Androstenedione | Androstenediol / Testosterone | patsnap.comwikipedia.org |

| Aromatase (CYP19A1) | Aromatization | Androstenedione / Testosterone | Estrone / Estradiol | patsnap.com |

Metabolic Transformation to Active Steroids (Androgens, Estrogens) in Peripheral Tissues

The conversion of DHEA to potent androgens and estrogens occurs within individual cells of peripheral tissues in a process termed "intracrinology." nih.govmdpi.comoup.com This localized production allows tissues to tailor their hormonal environment to their specific needs, independent of the levels of active sex steroids circulating in the blood. nih.gov It is estimated that in men, 30% to 50% of total androgens are synthesized in peripheral tissues from adrenal precursors like DHEA. nih.gov In women, this peripheral synthesis is even more critical, accounting for approximately 75% of estrogens before menopause and nearly 100% after menopause. nih.gov

The metabolic cascade proceeds from DHEA to androstenedione and/or androstenediol, which are then further converted to testosterone and dihydrotestosterone (DHT), the most potent natural androgen, as well as to the estrogens, estrone and estradiol. researchgate.netwikipedia.orgnih.gov

Role of Hydroxysteroid Dehydrogenases (e.g., 3β-HSD, 17β-HSD) and Aromatase in Localized Steroidogenesis

The intracellular synthesis of active steroids from DHEA is orchestrated by a series of enzymes with tissue-specific expression. nih.govoup.com Key among these are:

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD): This enzyme is crucial as it catalyzes the conversion of Δ5-steroids, including DHEA, pregnenolone, and 17α-hydroxypregnenolone, into their respective Δ4-ketosteroid counterparts. oup.comwikipedia.org Specifically, 3β-HSD converts DHEA to androstenedione. wikipedia.org There are two main isoforms in humans: HSD3B1, predominantly found in the placenta and peripheral tissues, and HSD3B2, which is primarily expressed in the adrenal glands, ovaries, and testes. oup.comwikipedia.org The type I enzyme exhibits a higher affinity for DHEA, making it well-suited for steroid synthesis in peripheral tissues where substrate concentrations may be lower. oup.com

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes is responsible for the interconversion of less active 17-ketosteroids and more potent 17β-hydroxysteroids. wikipedia.org For instance, they catalyze the conversion of androstenedione to testosterone and estrone to estradiol. wikipedia.org Different isoforms of 17β-HSD have distinct substrate specificities and tissue distributions, which contributes to the tissue-specific balance of androgen and estrogen production. wikipedia.org

Aromatase (CYP19A1): This enzyme is responsible for the final and irreversible step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). nih.govva.gov Aromatase activity is found in various tissues, including adipose tissue, bone, and the brain, highlighting the widespread potential for local estrogen synthesis from DHEA-derived precursors. nih.govva.gov

Investigation of Systemic Versus Localized Steroidogenic Conversion

The concept of intracrinology underscores a fundamental distinction between systemic hormonal signaling and localized control. While DHEA-S is the most abundant circulating steroid, it is hormonally inert. wikipedia.org Its long half-life (7-22 hours) allows it to function as a stable reservoir. nih.gov In contrast, DHEA has a much shorter half-life (15-38 minutes). nih.gov

Studies have shown that while oral administration of DHEA leads to significant increases in circulating DHEA and its downstream androgen and estrogen metabolites, intravenous administration of DHEA-S does not produce a corresponding rise in serum DHEA. nih.govoup.com This suggests that the systemic conversion of DHEA-S back to DHEA, particularly in the liver, is not a major pathway. nih.govoup.com Instead, the crucial step of desulfation by steroid sulfatase occurs within peripheral target cells, initiating the localized synthesis of active sex steroids that act within those same cells before being metabolized and inactivated. nih.govoup.com This intracellular production and action prevent large fluctuations in systemic levels of potent hormones like testosterone and estradiol. mdpi.com

Intracellular Signaling and Downstream Biological Effects

Beyond its role as a prohormone, DHEA-S and its metabolite DHEA have been shown to exert direct effects on various intracellular signaling pathways, contributing to a range of biological effects, particularly in the nervous and immune systems.

Neuroprotective and Neurotrophic Signaling Cascades

DHEA and DHEA-S are considered neurosteroids, as they are produced de novo in the brain and can influence neuronal function. nih.gov Their neuroprotective and neurotrophic effects are mediated through multiple signaling pathways:

Interaction with Neurotrophin Receptors: DHEA has been shown to bind with high affinity to the Nerve Growth Factor (NGF) receptors, TrkA and p75NTR. nih.gov This binding can trigger downstream signaling cascades, such as the phosphorylation of Akt and ERK1/2, which are known to promote cell survival and inhibit apoptosis. nih.gov

Modulation of PI3K/Akt and NF-κB Pathways: DHEA(S) can influence neuronal survival by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are central to regulating the expression of anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic factors. nih.gov

Antagonism of Glucocorticoid Effects: DHEA is known to have anti-glucocorticoid properties, which can be neuroprotective in the context of stress, where high levels of glucocorticoids can be neurotoxic. nih.gov

Immunomodulatory Mechanisms and Anti-inflammatory Pathways

DHEA and DHEA-S have demonstrated significant immunomodulatory and anti-inflammatory properties. These effects are often characterized by a dampening of pro-inflammatory responses. nih.gov

Inhibition of Pro-inflammatory Cytokines: DHEA has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). oup.comresearchgate.netnih.gov Studies have shown an inverse correlation between serum DHEA(S) levels and IL-6 levels. oup.com In vitro, DHEA can inhibit IL-6 secretion from peripheral blood mononuclear cells in a concentration-dependent manner. oup.com

Modulation of NF-κB Signaling: The anti-inflammatory effects of DHEA are also linked to its ability to suppress the activation of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes. nih.gov

Influence on Neuronal Excitability and Neurotransmitter Systems

DHEA-S can directly modulate neuronal excitability by interacting with several key neurotransmitter receptor systems in the central nervous system. nih.govresearchgate.net

GABA-A Receptor Modulation: DHEA-S acts as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. researchgate.netnih.gov By inhibiting GABA-A receptor function, DHEA-S can reduce inhibitory neurotransmission and thereby increase neuronal excitability. nih.gov

NMDA Receptor Modulation: DHEA-S can potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. nih.govresearchgate.net This potentiation is thought to be mediated, at least in part, through its interaction with sigma-1 receptors. nih.gov

Modulation of Kv7 Channels: More recent research has identified DHEA-S as an endogenous modulator of Kv7 (M-current) voltage-gated potassium channels. jneurosci.org By attenuating the suppression of these channels, DHEA-S can reduce neuronal hyperexcitability, which may contribute to its analgesic effects in inflammatory pain. jneurosci.org

Modulation of Cellular Proliferation and Differentiation Processes

Sodium prasterone sulfate dihydrate, a synthetic equivalent of the endogenous neurosteroid dehydroepiandrosterone (B1670201) sulfate (DHEA-S), exerts complex and often tissue-specific effects on cellular proliferation and differentiation. The pharmacological activity of this compound is primarily attributed to the prasterone sulfate ion, which can be locally converted by steroid sulfatase to prasterone (dehydroepiandrosterone, DHEA) and subsequently metabolized into various androgens and estrogens. wikipedia.orgdrugbank.com This localized conversion allows for intracrine regulation of cell growth and maturation. Furthermore, prasterone sulfate itself may have direct biological actions. wikipedia.orgnih.gov

The influence of this compound on cell proliferation is not uniform and can be either stimulatory or inhibitory depending on the cell type, the local hormonal milieu, and the expression of relevant receptors and metabolic enzymes. For instance, in certain contexts, its metabolite prasterone has been observed to increase the proliferation of endothelial cells, an effect that is independent of classical androgen and estrogen receptors. This suggests the involvement of alternative signaling pathways in mediating its proliferative effects.

Conversely, antiproliferative effects have also been well-documented. In various cancer cell lines, prasterone has been shown to inhibit proliferation. nih.gov This inhibition is often associated with cell cycle arrest at different phases. For example, in some breast cancer cell lines, prasterone induces a G1 phase arrest, thereby halting the progression of the cell cycle and inhibiting cell division. nih.gov

The modulation of cellular differentiation is another critical aspect of the molecular pharmacology of this compound. Its metabolites can influence the developmental fate of various cell types. In human skin fibroblasts, for example, prasterone has been found to upregulate the synthesis of collagen, a key protein in the extracellular matrix, indicating a role in tissue remodeling and differentiation.

The following table summarizes key research findings on the effects of prasterone and its sulfated form on cellular proliferation and differentiation in different cell models.

| Cell Type | Compound | Effect | Key Findings |

| Bovine Chromaffin Cells | Prasterone Sulfate | Enhanced EGF-induced proliferation in adult cells | Effect is age-dependent and not mediated by classical steroid receptors. |

| Bovine Chromaffin Cells | Prasterone | Decreased growth factor-induced proliferation | Highlights the differential actions of the sulfated and non-sulfated forms. |

| Primary Rat Leydig Cells | Prasterone | Inhibited proliferation | Associated with cell cycle arrest in the S phase. |

| Breast Cancer Cells (MCF-7, MDA-MB-231, Hs578T) | Prasterone | Inhibited proliferation | In MCF-7 cells, this was linked to G1 phase arrest. |

| 3T3-L1 Preadipocytes | Prasterone | Reduced proliferation and differentiation | Suggests a role in attenuating adipogenesis. |

| 3T3-L1 Preadipocytes | Prasterone Sulfate | No effect on proliferation or differentiation | Indicates that conversion to prasterone is necessary for activity in this cell type. |

| Human Skin Fibroblasts | Prasterone | Stimulated proliferation and collagen production | Points to a role in skin regeneration and repair. |

| Endothelial Cells | Prasterone | Increased proliferation | Mechanism is independent of androgen and estrogen receptors. |

Preclinical Research Paradigms and in Vitro Investigations

In Vitro Assays for Receptor Binding Affinity and Enzyme Kinetics

The biological actions of sodium prasterone sulfate (B86663) dihydrate are intrinsically linked to its interactions with various receptors and its role in enzyme kinetics. While it is recognized as a prohormone for both androgens and estrogens, its direct effects are also a subject of study. wikipedia.org

Receptor Binding:

Research indicates that dehydroepiandrosterone (B1670201) (DHEA), the non-sulfated form of the compound, and its sulfate ester, DHEAS, can interact with nerve growth factor (NGF) receptors, specifically TrkA and p75NTR. plos.org This interaction is crucial for mediating neuronal survival and neurogenesis. plos.org Studies have shown that DHEA can directly bind to these receptors, activating downstream signaling pathways that are essential for its neurotrophic effects. plos.org

Enzyme Kinetics:

The metabolism of sodium prasterone sulfate dihydrate is a key area of investigation. The conversion of DHEAS to DHEA is facilitated by the enzyme DHEAS sulfatase. nih.gov The kinetics of this conversion have been studied, with the metabolic clearance rates of DHEAS determined in both men and women. nih.gov

Furthermore, the influence of DHEAS on steroidogenesis has been examined. For instance, DHEAS has been shown to affect the activity of CYP11A1, the enzyme that catalyzes the initial step in steroid hormone biosynthesis—the conversion of cholesterol to pregnenolone (B344588). nih.gov In vitro assays have determined the kinetic parameters of this reaction in the presence of DHEAS, providing insights into its modulatory role in steroid production. nih.gov

The following table summarizes key findings related to the enzyme kinetics of DHEAS:

| Enzyme | Effect of DHEAS | Kinetic Parameters | Reference |

| DHEAS Sulfatase | Substrate for conversion to DHEA | Metabolic Clearance Rate (MCR) in men: 15.2 +/- 1.7 L/24h; MCR in women: 11.8 +/- 0.8 L/24h | nih.gov |

| CYP11A1 | Modulates activity | Km = 14.1 ± 2.8 µM and kcat = 1.23 ± 0.08 min−1 for pregnenolone formation | nih.gov |

Cellular Models for Neuroprotection and Neurite Growth Studies

The neuroprotective properties of this compound are a significant focus of preclinical research. nih.govnih.gov Cellular models provide a valuable platform to investigate these effects at a molecular level.

In vitro studies have demonstrated that DHEAS can protect neurons from toxicity induced by amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease. mdpi.comnih.gov In primary mouse neuron cultures, DHEAS was found to prevent the decrease in neuronal viability caused by Aβ42 oligomers. mdpi.comnih.gov This neuroprotective effect is believed to be mediated through the modulation of mitochondrial function and apoptosis. mdpi.comnih.gov Specifically, DHEAS has been shown to counteract the Aβ-induced increase in the mRNA expression of genes involved in apoptosis, such as PI3K, Akt, Bcl2, and Bax. mdpi.comnih.gov

Furthermore, DHEA and DHEAS have been shown to promote neurite growth, a crucial process for neuronal development and repair. nih.gov The mechanisms underlying these effects are linked to their interaction with NGF receptors and the activation of downstream signaling pathways that support neuronal survival and plasticity. plos.org

Investigational Models for Immune System Modulation and Cytokine Regulation

The immunomodulatory effects of this compound are another active area of preclinical investigation. nih.gov In vitro models are utilized to understand how this compound influences immune cell function and cytokine production.

Studies have shown that DHEAS can modulate the activity of various immune cells, including macrophages and dendritic cells. For example, the metabolism of DHEAS to DHEA within macrophages can be regulated by inflammatory cytokines. nih.gov Specifically, interferon-alpha (IFNα), IFNβ, and tumor necrosis factor-alpha (TNF-α) have been shown to inhibit the activity of DHEAS sulfatase in murine macrophages, thereby down-regulating the conversion of DHEAS to DHEA. nih.gov This suggests a feedback loop where inflammatory signals can control the local production of active steroid hormones.

In another study, DHEAS exhibited an immunomodulatory effect on the tolerogenic characteristics of IFN-α-induced dendritic cells. nih.gov The effect was dependent on the initial allostimulatory activity of the dendritic cells, with DHEAS often stimulating this activity by reducing the tolerogenic properties of the cells. nih.gov This was associated with a reduction in FasL expression. nih.gov

Preclinical Efficacy Studies in Animal Models

Animal models are indispensable for evaluating the in vivo efficacy of this compound in various disease contexts. These studies provide crucial data on the compound's potential therapeutic effects before consideration for human trials.

Neuropsychiatric Disease Models (e.g., Depression, Post-Traumatic Stress Disorder, Alzheimer's Disease)

The potential of this compound in treating neuropsychiatric disorders has been explored in several animal models. nih.govneupsykey.com

Depression: In a putative animal model of childhood depression using prepubertal Wistar Kyoto (WKY) rats, treatment with DHEAS resulted in a significant decrease in immobility in the forced swim test, a common behavioral paradigm for assessing antidepressant-like effects. nih.gov This suggests a potential role for DHEAS in the pathophysiology and treatment of depression. nih.gov

Post-Traumatic Stress Disorder (PTSD): While direct preclinical studies on this compound in PTSD models are limited, research has shown alterations in DHEA and DHEAS levels in individuals with PTSD. nih.gov Animal models of PTSD, such as the single prolonged stress (SPS) model, are used to investigate the neurobiological underpinnings of the disorder and could serve as a platform for testing the efficacy of compounds like this compound. nih.gov

Alzheimer's Disease: In a transgenic mouse model of Alzheimer's disease (3xTg-AD), administration of DHEAS was found to reduce the number of Aβ plaques in the motor cortex. mdpi.comnih.gov Another study using a rat model of Alzheimer's induced by aluminum chloride showed that DHEA treatment ameliorated oxidative stress, apoptosis, and cholinergic dysfunction. These findings support the neuroprotective effects of DHEAS observed in cellular models and suggest its therapeutic potential for Alzheimer's disease. mdpi.comnih.govmdpi.com

Reproductive and Hormonal Regulation Models

The role of prasterone (DHEA) in reproductive health is an area of active research. nih.gov In Japan, sodium prasterone sulfate is used to aid in cervical ripening and dilation during childbirth. wikipedia.orgwikipedia.org Animal models are used to investigate the mechanisms underlying these effects and to explore other potential applications in reproductive and hormonal regulation. For instance, studies in postmenopausal women, which can be modeled in animals, have shown that intravaginal prasterone can effectively treat vaginal atrophy by locally increasing androgen and estrogen levels. nih.gov

Oncological Research Models (e.g., Inhibition of Cervical Cancer Cell Proliferation, Mammary Tumor Development)

The potential of this compound and its non-sulfated form, DHEA, in cancer research is being investigated, with a focus on hormone-sensitive cancers.

Inhibition of Cervical Cancer Cell Proliferation: In vitro studies using human cervical cancer cell lines (both HPV-positive and HPV-negative) have shown that DHEA can inhibit cell proliferation and induce cell death. nih.govnih.govresearchgate.net The antiproliferative effect appears to be independent of androgen and estrogen receptors. nih.gov DHEA was also found to reduce the migration of cervical cancer cells. nih.govresearchgate.net

Mammary Tumor Development: Animal models of breast cancer are crucial for studying the effects of potential therapeutic agents. nih.govresearchgate.net In a study using C3(1)/Tag transgenic mice, which spontaneously develop mammary tumors, DHEA demonstrated a significant inhibition of tumor incidence and weight. researchgate.net Rodent models, including both chemically induced and hormone-induced mammary cancer models, have been used to show the efficacy of certain compounds in reducing cancer incidence. nih.gov The dog is also considered a valuable model for studying progesterone (B1679170) receptor A (PRA)-related mammary cancer, as they predominantly express this isoform, which is associated with more aggressive carcinomas in humans. frontiersin.org

The following table summarizes the findings from preclinical oncological research models:

| Cancer Type | Model | Compound | Key Findings | Reference |

| Cervical Cancer | Human cervical cancer cell lines (C33A, CASKI, HeLa, SiHa, InBl) | DHEA | Inhibited cell proliferation and migration; induced cell death. | nih.govnih.govresearchgate.netresearchgate.net |

| Mammary Cancer | C3(1)/Tag transgenic mice | DHEA | Inhibited tumor incidence and reduced average tumor weight. | researchgate.net |

Bone Metabolism and Osteoporosis Models

Preclinical and in vitro investigations have explored the effects of prasterone and its sulfate ester on bone metabolism, providing a foundational understanding of the potential role of this compound in osteoporosis. These studies primarily focus on the compound's function as a prohormone, which is converted into active androgens and estrogens within bone tissue. This localized conversion is considered a key mechanism for its effects on bone cells.

In vitro, research has demonstrated that osteoblasts, the cells responsible for bone formation, can metabolize dehydroepiandrosterone (DHEA). nih.gov This process suggests that the bone microenvironment can locally generate sex steroids, which are known to play a crucial role in maintaining bone homeostasis. Studies have shown that DHEA promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances the expression of osteoblast-related genes, such as Runx2, Osterix, Collagen1, and Osteocalcin. nih.gov This indicates a direct influence on the maturation and activity of bone-forming cells. nih.gov

Furthermore, investigations using human and rat osteoblast cell lines have identified the presence of steroid sulfatase activity. nih.gov This enzyme is responsible for converting dehydroepiandrosterone sulfate (DHEA-S) into DHEA, making it available for further conversion into active sex hormones within the bone. nih.gov The presence of this enzymatic pathway in osteoblasts supports the hypothesis that circulating DHEA-S can serve as a reservoir for local androgen and estrogen production in skeletal tissues. nih.gov

In preclinical osteoporosis models, such as the ovariectomized (OVX) rat, administration of DHEA has been shown to have beneficial effects on bone health. These studies report an increase in bone mineral density (BMD) and an improvement in trabecular bone structure. nih.gov For example, in OVX mice, DHEA treatment has been observed to increase bone volume and the number of trabeculae while decreasing trabecular spacing. nih.gov These anabolic effects are attributed to the stimulation of bone formation and a reduction in bone resorption. nih.gov

The following interactive data table summarizes representative findings from a study investigating the effects of DHEA in an ovariectomized mouse model of postmenopausal osteoporosis.

Interactive Data Table: Effects of DHEA on Bone Parameters in Ovariectomized Mice

| Parameter | OVX Control Group (Mean) | DHEA-Treated Group (Mean) | p-value |

| Bone Mineral Density (BMD) | 0.031 g/cm³ | 0.043 g/cm³ | p<0.05 |

| Bone Volume (BV) | 0.29 mm³ | 0.45 mm³ | p<0.05 |

| Trabecular Number (Tb.N) | 3.91 1/mm | 5.30 1/mm | p<0.05 |

| Trabecular Spacing (Tb.Sp) | 0.28 mm | 0.21 mm | p<0.05 |

Source: Adapted from a study on the effects of DHEA on bone morphology in ovariectomized mice. nih.gov

These preclinical findings suggest that by providing a substrate for local sex steroid synthesis, this compound may exert positive effects on bone metabolism, encouraging bone formation and potentially counteracting the bone loss characteristic of osteoporosis.

Clinical Research Findings and Therapeutic Efficacy

Clinical Evaluation in Genitourinary Syndrome of Menopause (GSM) and Vulvovaginal Atrophy (VVA)

Genitourinary syndrome of menopause (GSM) is a condition resulting from decreased estrogen and androgen levels, leading to various genital, sexual, and urinary symptoms. womenshealthmag.comnih.gov Vulvovaginal atrophy (VVA), a component of GSM, involves the thinning and inflammation of the vaginal walls. nih.govnih.gov Intravaginal prasterone has been developed as a treatment for moderate to severe dyspareunia, a primary symptom of VVA, due to menopause. tandfonline.comnih.gov

Clinical trials have consistently demonstrated that intravaginal prasterone significantly reduces the severity of dyspareunia (painful intercourse) in postmenopausal women. tandfonline.comnih.govoup.com

Two pivotal phase III, randomized, double-blind, placebo-controlled trials (ERC-231 and ERC-238) evaluated the efficacy of a 0.50% (6.5 mg) prasterone vaginal insert. nih.govnih.gov In these 12-week studies, prasterone led to a statistically significant reduction in the severity of dyspareunia compared to placebo. tandfonline.comnih.gov

In the ERC-231 trial, the mean change from baseline in the dyspareunia severity score was -1.27 for the prasterone group compared to -0.87 for the placebo group, a mean difference of -0.40 in favor of prasterone. nih.gov

In the ERC-238 trial, the mean change from baseline was -1.42 for prasterone and -1.06 for placebo, with a mean difference of -0.35. nih.gov

A meta-analysis of three randomized controlled trials involving 696 patients further confirmed these findings, showing a significant effect of prasterone in decreasing dyspareunia complaints compared to placebo.

Beyond dyspareunia, studies have also shown improvements in other related symptoms of VVA. For instance, moderate to severe vaginal dryness, another common complaint, was significantly improved with prasterone treatment compared to placebo. nih.gov Gynecological evaluations have also noted improvements in vaginal secretions, epithelial integrity, and color. nih.gov

Table 1: Impact of Intravaginal Prasterone on Dyspareunia Severity

| Trial | Treatment Group | Mean Change from Baseline in Dyspareunia Score | Mean Difference vs. Placebo (p-value) |

|---|---|---|---|

| ERC-231 | Prasterone (0.50%) | -1.27 | -0.40 (p < 0.0001) |

| Placebo | -0.87 | ||

| ERC-238 | Prasterone (0.50%) | -1.42 | -0.35 (p = 0.0002) |

| Placebo | -1.06 |

Prasterone has been shown to induce favorable changes in the vaginal epithelium, consistent with a reversal of atrophic changes. tandfonline.com This is measured by the maturation of vaginal cells, specifically the increase in superficial cells and the decrease in parabasal cells. nih.gov

In phase III clinical trials, daily administration of 0.50% intravaginal prasterone for 12 weeks resulted in a significant improvement in the maturation of vaginal cells compared to placebo. nih.gov

The percentage of parabasal cells decreased by approximately 27.7% to 45.9% more than with placebo. tandfonline.comnih.gov

The percentage of superficial cells increased by about 6.8% to 8.44% over placebo. tandfonline.comnih.gov

A meta-analysis of three randomized controlled trials also demonstrated a significant increase in superficial cells and a significant decrease in parabasal cells with prasterone therapy.

Furthermore, prasterone has a significant effect on vaginal pH. A healthy premenopausal vaginal environment is acidic, while postmenopausal atrophy leads to a higher, more alkaline pH. nih.gov Clinical studies have consistently shown that prasterone treatment leads to a significant decrease in vaginal pH, moving it towards the normal premenopausal range. tandfonline.comnih.gov The decrease in vaginal pH was approximately 0.66 to 1.3 units more than that observed with placebo. tandfonline.comnih.gov

Table 2: Effects of Intravaginal Prasterone on Vaginal Cytology and pH

| Parameter | Mean Change/Difference vs. Placebo | p-value |

|---|---|---|

| Parabasal Cells | -29.84% (mean difference) | <0.00001 |

| Superficial Cells | +7.63% (mean difference) | <0.00001 |

| Vaginal pH | -0.69 (mean difference) | <0.00001 |

The improvements in the physiological signs and symptoms of VVA with prasterone treatment translate into better sexual function and quality of life for postmenopausal women. biomedgrid.com

An open-label safety study reported long-term benefits of prasterone on female sexual function across several domains, including lubrication and pain. nih.gov A prospective, observational study in Spain involving 184 postmenopausal women with GSM found that treatment with intravaginal prasterone was associated with significant improvements in the Female Sexual Function Index (FSFI) total score, with all individual domains showing improvement. biomedgrid.com

Clinical trials have also been designed to specifically evaluate the impact of vaginal prasterone on sexual function and quality of life in specific populations, such as breast cancer survivors. xogene.comclinicaltrials.gov These studies often utilize questionnaires like the FSFI, the Vaginal Symptom Quality Questionnaire, and the Subject Global Impression of Change to assess outcomes. clinicaltrials.gov

Comparative studies suggest that intravaginal prasterone is at least as effective as other established treatments for VVA symptoms. A review comparing data from independent clinical trials found that 6.5mg of prasterone daily appears to be at least as efficacious as 0.3mg of conjugated equine estrogens or 10μg of estradiol (B170435) for treating dyspareunia and vaginal dryness. nih.gov

A meta-analysis of three randomized controlled trials concluded that prasterone therapy has a significant therapeutic effect for VVA in menopausal women when compared to placebo across all key parameters: superficial cells, parabasal cells, vaginal pH, and dyspareunia. researchgate.net A systematic review also found that vaginal dehydroepiandrosterone (B1670201) (DHEA) was more effective than placebo for both vulvovaginal dryness and dyspareunia. jwatch.org

Real-world evidence supports the findings from controlled clinical trials. A prospective, observational, multicenter study in Spain demonstrated that in a clinical practice setting, intravaginal prasterone was associated with significant improvements in sexual and urinary symptoms, as well as reductions in genital dryness, burning, and irritation. biomedgrid.com The study reported high rates of patient satisfaction after just one month of treatment. biomedgrid.com

Another retrospective cohort analysis using real-world data suggested that intravaginal prasterone may be associated with a lower prevalence of urinary tract infections (UTIs) in postmenopausal women with GSM, including those taking aromatase inhibitors. oup.com

Investigation in Adrenocortical Insufficiency

Prasterone (DHEA) is a steroid hormone produced by the adrenal cortex. nih.gov Patients with primary or secondary adrenocortical insufficiency have a marked decrease in DHEA production. nih.gov Research has investigated the potential benefits of DHEA replacement in these patients.

Studies have shown that DHEA replacement can lead to beneficial effects on several psychological parameters, including mood, fatigue, and general well-being, as well as sexual function. nih.gov While baseline measurements of serum dehydroepiandrosterone sulfate (B86663) (DHEA-S) are valuable in the diagnosis of adrenal insufficiency, a low level is not sufficient on its own to establish the diagnosis. nih.gov The diagnosis of primary adrenal insufficiency involves measuring early-morning cortisol and adrenocorticotropic hormone levels, with additional tests for renin and aldosterone. ccjm.orgendocrine.org

While DHEA replacement has shown promise for improving the quality of life in patients with adrenocortical insufficiency who are already receiving standard glucocorticoid and mineralocorticoid therapy, it is not a primary treatment for the underlying condition. nih.gov

Role in Hormone Replacement Therapy for Primary and Secondary Adrenocortical Insufficiency

Patients with primary adrenal insufficiency (Addison's disease) and secondary adrenocortical insufficiency experience a significant deficiency in DHEA production, in addition to glucocorticoid and mineralocorticoid deficiencies. nih.govacu.edu.au While standard replacement therapy addresses the latter, the lack of DHEA replacement has been a topic of ongoing research. nih.govacu.edu.au

Clinical trials have investigated the utility of DHEA supplementation in this patient population. nih.gov Studies have shown that oral administration of DHEA can effectively restore circulating levels of DHEA-S to the normal physiological range. nih.govresearchgate.net For instance, a daily dose of 50 mg of DHEA has been demonstrated to increase plasma DHEA-S levels to within the normal range for adults. nih.gov

The rationale for DHEA replacement stems from observations that patients with adrenal insufficiency, even when on optimal glucocorticoid and mineralocorticoid therapy, often report a diminished quality of life compared to healthy individuals. nih.gov Research suggests that DHEA replacement may offer benefits beyond what is achieved with conventional treatment. nih.gov

A retrospective cohort study involving 1135 patients who underwent cosyntropin (B549272) stimulation testing found that both baseline cortisol and DHEA-S levels had good diagnostic performance for adrenal insufficiency. nih.gov This suggests that measuring both may reduce the need for more complex dynamic testing in many patients. nih.gov

Assessment of Psychological Parameters (Mood, Fatigue, General Well-being)

A significant focus of clinical research on sodium prasterone sulfate dihydrate has been its impact on psychological well-being, particularly in individuals with adrenal insufficiency. Patients with this condition often experience a reduced quality of life, including issues with mood and fatigue. nih.gov

Furthermore, research has indicated that DHEA may have a role in mitigating negative mood associated with stress. nih.gov Studies have shown that DHEA levels can increase in response to acute psychosocial stress, which may help to reduce negative feelings. nih.govresearchgate.net A systematic review of studies on DHEA in the treatment of depression and depressive symptoms found significant improvements in patients with depression, as well as in those with schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. researchgate.netnih.gov

However, not all studies have yielded positive results. A randomized controlled trial in women with primary Sjögren syndrome, a condition also characterized by fatigue and distress, found no superior effect of DHEA over placebo in improving fatigue and well-being. nih.gov

Exploratory Clinical Applications and Investigational Areas

Beyond its established role in hormone replacement, this compound is being investigated for a variety of other potential therapeutic uses.

Neuropsychiatric Conditions Beyond Initial Indications

The neurobiological effects of DHEA and DHEA-S have spurred research into their potential therapeutic applications in a range of neuropsychiatric conditions. nih.govnih.gov Preclinical studies have suggested that DHEA(S) possesses neuroprotective, neurogenic, and anti-glucocorticoid properties. nih.govnih.gov

Clinical research has explored the use of DHEA in conditions such as depression, schizophrenia, and dementia. nih.govneupsykey.com A systematic review found promising results for the use of DHEA in treating depression, particularly in cases that are mild or resistant to conventional therapies. researchgate.net The same review also noted improvements in depressive symptoms in patients with schizophrenia and anorexia nervosa. researchgate.netnih.gov

The potential mechanisms of action in the brain are thought to involve the modulation of various neurotransmitter systems. For example, DHEA-S has been shown to augment cholinergic function in animal models, which may have relevance for cognitive function. nih.gov

Bone Mineral Density and Prevention of Bone Loss

The age-related decline in DHEA levels coincides with the onset of osteoporosis, leading to investigations into the role of DHEA supplementation in maintaining bone health. nih.govnih.gov Research suggests that DHEA and its metabolites, including androgens and estrogens, are crucial for bone health by stimulating bone-forming cells (osteoblasts) and influencing the activity of bone-resorbing cells (osteoclasts). mdpi.com

Several clinical trials have examined the effect of DHEA on bone mineral density (BMD). A 12-month study in individuals with primary adrenal insufficiency found that DHEA replacement reversed the loss of BMD at the femoral neck. acu.edu.au Another randomized, placebo-controlled trial in healthy older adults reported a modest but significant positive effect of DHEA on lumbar spine BMD in women after one year of treatment. nih.gov Similarly, a study on women with systemic lupus erythematosus receiving chronic glucocorticoid therapy showed that prasterone treatment significantly increased BMD at both the lumbar spine and total hip. nih.gov

A 15-year longitudinal study in postmenopausal women found that higher baseline serum DHEA-S levels were associated with less bone loss at both the femoral neck and lumbar spine over time. nih.gov The proposed mechanisms for these effects include the conversion of DHEA to active sex steroids in bone tissue and a potential increase in insulin-like growth factor-1 (IGF-1), which has anabolic effects on the skeleton. nih.gov

Table 1: Summary of Clinical Studies on DHEA and Bone Mineral Density

| Study Population | Key Findings | Citation |

|---|---|---|

| Primary adrenal insufficiency | Reversed ongoing loss of bone mineral density at the femoral neck. | acu.edu.au |

| Healthy older adults (women) | Modest and selective beneficial effect on lumbar spine BMD. | nih.gov |

| Women with systemic lupus erythematosus on glucocorticoids | Significantly increased BMD at lumbar spine and total hip. | nih.gov |

| Postmenopausal women (longitudinal study) | Higher baseline DHEA-S associated with less bone loss at femoral neck and lumbar spine. | nih.gov |

Identification as a Cardiovascular Disease Mortality Biomarker

The relationship between DHEA-S levels and cardiovascular disease (CVD) has been a subject of considerable research, with some studies suggesting that low levels may be a risk factor for cardiovascular events and mortality. nih.govnih.gov

A meta-analysis of 18 studies concluded that lower DHEA-S levels were associated with a significantly increased risk for all-cause mortality, fatal cardiovascular events, and nonfatal cardiovascular events in patients with existing CVD. ahajournals.org In a study of postmenopausal women with suspected myocardial ischemia, those in the lowest tertile of DHEA-S levels had a higher risk of CVD mortality and all-cause mortality. nih.gov

However, the findings have not been entirely consistent across all studies, particularly in women. nih.govahajournals.org One study following postmenopausal women for 19 years found no relationship between baseline DHEA-S levels and CVD or ischemic heart disease mortality. ahajournals.org

The potential mechanisms linking DHEA-S to cardiovascular health are not fully understood, but may involve its influence on inflammation, lipid profiles, and endothelial function. The ratio of cortisol to DHEA-S has also been proposed as a more robust marker of health outcomes than either hormone alone. ahajournals.org

Table 2: DHEA-S as a Cardiovascular Disease Biomarker

| Study Finding | Population | Citation |

|---|---|---|

| Lower DHEAS levels associated with increased risk of all-cause mortality and cardiovascular events. | Patients with cardiovascular disease. | ahajournals.org |

| Women in the lowest DHEAS tertile had higher CVD and all-cause mortality. | Postmenopausal women with suspected myocardial ischemia. | nih.gov |

| No association between DHEAS levels and fatal CVD or IHD. | Postmenopausal women free of known heart disease at baseline. | ahajournals.org |

| Low serum DHEAS levels associated with coronary heart disease. | Men with type 2 diabetes. | frontiersin.org |

Influence on Insulin (B600854) Resistance and Obesity-Related Markers

Research has explored the connection between DHEA-S and metabolic parameters, including insulin resistance and markers related to obesity. The findings in this area have been somewhat mixed and appear to be influenced by factors such as age and sex.

Some studies suggest an inverse relationship between DHEA levels and adiposity. mdpi.com For instance, elevated DHEA levels have been linked to a reduced prevalence of obesity in both men and women. mdpi.com In contrast, a study in 7-year-old children found a positive association between obesity and DHEA-S concentrations. nih.gov This study reported that obese children had double the risk of having high DHEA-S levels. nih.gov

Regarding insulin resistance, the evidence is also not uniform. In the study of 7-year-old children, insulin was not associated with high DHEA-S levels. nih.gov However, another study found that low DHEA levels are correlated with an increased incidence of type 2 diabetes. mdpi.com The relationship between DHEA-S and glucose has also been shown to vary by sex, with higher DHEA-S concentrations being associated with higher glucose levels in women but not in men. nih.gov

Immunological Disorders (e.g., Systemic Lupus Erythematosus) and Immune Response Enhancement

The investigation of this compound and its unsulfated form, prasterone (dehydroepiandrosterone or DHEA), in the context of immunological disorders has been most prominent in the study of Systemic Lupus Erythematosus (SLE). SLE is a chronic autoimmune disease where the body's immune system mistakenly attacks its own tissues, causing widespread inflammation and damage in affected organs. nih.govcochrane.org Research has been driven by the observation that patients with inflammatory diseases, including lupus, often exhibit reduced serum levels of DHEA, and these levels can inversely correlate with disease activity. nih.govdrautoimmune.com This has led to the hypothesis that restoring DHEA levels may help modulate the dysfunctional immune response characteristic of SLE. nih.govdrautoimmune.com

Detailed Research Findings

One significant multicenter, randomized, double-blind, placebo-controlled trial involved 381 women with active SLE. nih.goveurekalert.org Patients received either 200 mg of prasterone daily or a placebo, in addition to their standard SLE treatments. The primary endpoint was the proportion of patients who showed improvement or stabilization across measures of disease activity (SLE Disease Activity Index [SLEDAI] and Systemic Lupus Activity Measure) and quality of life without clinical deterioration. nih.gov In the subgroup of patients with clinically active disease at baseline (SLEDAI score >2), a statistically significant number of patients in the prasterone group met the responder criteria compared to the placebo group. nih.gov

Another key area of investigation has been the potential for prasterone to act as a corticosteroid-sparing agent. Corticosteroids like prednisone (B1679067) are a cornerstone of SLE management but are associated with significant long-term side effects. nih.goveurekalert.org A double-blind, randomized trial evaluated 191 women with SLE who were dependent on prednisone. nih.govsuny.edu The study aimed to determine if treatment with prasterone could allow for a reduction in the daily prednisone dosage to ≤7.5 mg/day while maintaining stable or improved disease activity. nih.govsuny.edusuny.edu The results showed that among women with active lupus, a significantly greater proportion of those treated with 200 mg of prasterone daily achieved this sustained dose reduction compared to those receiving a placebo. nih.govsuny.edu

Immune Response Enhancement

The therapeutic effects of prasterone in SLE are believed to stem from its immunomodulatory properties. It appears to play a regulatory role rather than causing general immune suppression. drautoimmune.com Evidence suggests that DHEA can influence the immune system in several ways:

Cytokine Modulation : Prasterone has been shown to affect the balance of cytokines, which are proteins that signal and regulate the immune response. In vitro evidence suggests DHEA can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and potentially Interleukin-4 (IL-4) and Interleukin-5 (IL-5), while increasing the production of regulatory cytokines like Interleukin-2 (IL-2). nih.govdheausa.com Another study noted that DHEA supplementation might suppress the synthesis of Interleukin-10 (IL-10) in women with SLE. nih.govhealor.com

Cellular Infiltration : Animal models have provided insights into the cellular mechanisms. In a contact sensitization model, DHEA and its sulfated form, DHEAS, augmented the immune response, characterized by an increase in the number of lymphocytes and macrophages at the site of inflammation. nih.gov This suggests an immunostimulatory potential, which in the context of autoimmunity, may help regulate and rebalance (B12800153) the immune response. drautoimmune.comnih.gov

Antagonism of Glucocorticoids : DHEA is often considered a functional antagonist to glucocorticoids. nih.govnih.gov While glucocorticoids have a broad immunosuppressive effect, DHEA appears to provide an opposing, immunostimulatory influence, which may help counteract some of the negative effects of both endogenous and therapeutic corticosteroids. nih.govnih.gov

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are essential for separating sodium prasterone sulfate (B86663) dihydrate from complex matrices and accurately measuring its concentration. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the principal techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability-Indicating Methods

HPLC is a cornerstone for assessing the purity of sodium prasterone sulfate dihydrate and for developing stability-indicating methods. These methods are crucial for determining the shelf-life and degradation pathways of the compound under various stress conditions. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active substance. science.gov

For instance, a typical reversed-phase HPLC (RP-HPLC) method might utilize a C18 column to separate the compound from any impurities or degradants. nih.gov The mobile phase is often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or sodium dihydrogen phosphate) and organic solvents such as acetonitrile (B52724) and methanol (B129727). science.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously, helping to ensure peak purity. nih.gov Stress testing, which involves exposing the drug to harsh conditions like acid, base, oxidation, and heat, is a critical part of developing a stability-indicating method. science.gov The stability of lyophilized sodium prasterone sulfate has also been a subject of study, highlighting the importance of formulation on its stability profile. nih.gov

Table 1: Representative HPLC Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer science.gov |

| Flow Rate | 1.0 - 1.4 mL/min science.govnih.gov |

| Detection | UV/PDA at a specific wavelength (e.g., 200-280 nm) science.govnih.gov |

| Temperature | Ambient or controlled (e.g., 40°C) science.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Assays of Neuroactive Steroids and Metabolites

For the quantification of this compound (often referred to as DHEA-S in bioanalytical literature) and its metabolites in biological fluids like serum or plasma, LC-MS/MS is the gold standard. nih.gov This technique offers superior sensitivity and specificity compared to other methods like immunoassays, which can be prone to cross-reactivity. nih.gov LC-MS/MS allows for the simultaneous measurement of multiple neuroactive steroids, providing a comprehensive profile from a single sample. nih.gov

The method involves separating the steroids using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. Atmospheric pressure chemical ionization (APCI) in positive mode has been found to be well-suited for these lipid-soluble steroids. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte, ensuring highly selective detection. researchgate.net This specificity is crucial when analyzing complex biological matrices. researchgate.net

Optimization of Sample Preparation Strategies

Effective sample preparation is critical for accurate bioanalysis, as it removes interfering substances from the biological matrix. slideshare.net Several strategies are employed for the extraction of this compound and other steroids.

Protein Precipitation (PPT): This is a rapid method where a solvent like methanol or acetonitrile is added to the serum or plasma sample to precipitate proteins. actapharmsci.com While fast, it may not remove all interfering substances. nih.gov

Liquid-Liquid Extraction (LLE): LLE uses two immiscible solvents to separate the analyte from the sample matrix based on its differential solubility. slideshare.net For steroids, a common approach involves extracting the free steroids with a non-polar solvent like hexane (B92381) after initial sample processing. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. nih.govnih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a different solvent. nih.gov For DHEA-S, SPE on hyper cross-linked polystyrene has been shown to be an effective and rapid preparation method. nih.gov Online SPE systems can further automate and streamline the sample preparation process. thermofisher.com

Derivatization: While some methods quantify steroids without derivatization, this process can sometimes be used to improve the chromatographic properties or detection sensitivity of the analytes. nih.gov

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Protein denaturation and removal by organic solvent. actapharmsci.com | Fast, simple. actapharmsci.com | May result in ion suppression due to remaining matrix components. nih.gov |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquids. slideshare.net | Good for separating free from sulfated steroids. nih.gov | Can be labor-intensive and use large solvent volumes. |

| Solid-Phase Extraction | Selective adsorption of analyte onto a solid sorbent. nih.gov | High selectivity, good sample cleanup and concentration. nih.govnih.gov | Can be more time-consuming and costly than PPT. |

Spectroscopic and Calorimetric Methods for Solid-State Characterization

The physical properties of a drug substance, such as its crystal form and thermal behavior, can significantly impact its stability and manufacturing processes. Spectroscopic and calorimetric methods are key to characterizing the solid state of this compound.

X-ray Diffraction and Infrared (IR) Spectroscopy for Polymorphism Identification

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. X-ray Powder Diffraction (XRPD) is a powerful technique for identifying and differentiating between polymorphs. nih.gov Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph.

Infrared (IR) spectroscopy, particularly in the far-IR region, is another valuable tool for polymorph discrimination. nih.gov While mid-IR spectroscopy probes vibrations of functional groups, the far-IR region is sensitive to lattice vibrations, which are influenced by the crystal packing and intermolecular forces. nih.gov This makes far-IR spectroscopy highly capable of distinguishing between different polymorphic forms. nih.gov Complementary use of FT-IR and XRPD can provide a comprehensive understanding of the solid-state structure. nih.gov

Differential Scanning Calorimetry (DSC) and Modulated DSC (MDSC) for Thermal Behavior and Amorphous Content Determination

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net It is used to determine thermal events such as melting, crystallization, and glass transitions. researchgate.net DSC is often used as a screening tool to assess the compatibility of a drug with various excipients by observing shifts in thermal events. nih.gov

Modulated DSC (MDSC) is an advanced form of DSC that provides more detailed information by superimposing a sinusoidal temperature modulation on the conventional linear heating ramp. tainstruments.com This allows for the separation of overlapping thermal events and the direct measurement of heat capacity. tainstruments.com MDSC is particularly useful for detecting and quantifying low levels of amorphous content within a crystalline sample. researchgate.net The presence of an amorphous phase can significantly affect a drug's stability and hygroscopicity. proumid.comnih.gov MDSC can identify the glass transition (Tg) of the amorphous fraction, which is often difficult to detect with standard DSC. nih.gov The ability of MDSC to separate reversing signals (like heat capacity changes at Tg) from non-reversing signals (like evaporation) makes it highly effective for characterizing complex materials like hydrates. tainstruments.comtainstruments.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Prasterone |

| Dehydroepiandrosterone (B1670201) (DHEA) |

| Dehydroepiandrosterone sulfate (DHEA-S) |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

| Sodium dihydrogen phosphate |

| Hexane |

| Glycine |

| Xanthan gum |

| Hydroxypropylmethylcellulose |

| Sodium starch glycolate |

| Polyvinylacetate-polyvinylpirrolidone |

| Sodium chloride |

| Dextrate hydrate |

| Mannitol |

| Magnesium stearate |

Raman Spectroscopy for Quantification of Amorphous Content

Raman spectroscopy serves as a valuable non-destructive technique for quantifying the amorphous content within a predominantly crystalline pharmaceutical sample. americanpharmaceuticalreview.comnih.gov This method is particularly sensitive for detecting low percentages of amorphous material, even in formulations with a low drug load. americanpharmaceuticalreview.com The principle behind this application lies in the different vibrational modes between the ordered crystalline structure and the disordered amorphous form of a compound. These differences manifest as distinct peaks or shifts in the Raman spectrum. americanpharmaceuticalreview.com

For instance, in the analysis of a drug product, a weak Raman peak at 1588 cm⁻¹ was identified for the amorphous active pharmaceutical ingredient (API), which was absent in its crystalline Form I. americanpharmaceuticalreview.com Additionally, a red shift of a Raman band from 1560 cm⁻¹ was observed with increasing amorphous content. americanpharmaceuticalreview.com This unique spectral fingerprint allows for the differentiation and quantification of the amorphous API from its crystalline polymorphs. americanpharmaceuticalreview.com

To quantify the amorphous content, a calibration curve is typically generated by preparing mixtures with known proportions of amorphous and crystalline material. nih.gov A linear correlation can often be established between the ratio of characteristic peak intensities and the percentage of crystallinity. nih.gov For a model compound, indomethacin, a linear correlation was achieved across the entire 0-100% crystallinity range using the peak intensity ratio of 1698 cm⁻¹ (crystalline) to 1680 cm⁻¹ (amorphous). nih.gov This validated method allowed for the detection of as low as 1% of either amorphous or crystalline content. nih.gov

In a practical application for a drug product with a low drug loading of approximately 5% (w/w), FT-Raman spectroscopy, coupled with a chemometric model, provided a robust tool to monitor amorphous API content. americanpharmaceuticalreview.com The method achieved a root mean square error of prediction (RMSEP) of less than 2.00% for the amorphous API over a range of 25.00% to 68.00% (w/w) in the final product. americanpharmaceuticalreview.com

Thermoanalytical Techniques for Hydration and Dehydration Kinetics

Thermoanalytical techniques are essential for characterizing the hydration and dehydration processes of compounds like this compound. These methods provide critical information on the water of crystallization, stability, and the energy associated with these transformations.

Thermogravimetric Measurements for Water of Crystallization Properties

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the properties of water of crystallization in hydrated compounds. jst.go.jpjst.go.jp By precisely measuring the change in mass of a sample as a function of temperature, TGA can quantify the amount of water lost during dehydration. hitachi-hightech.com For this compound (DHA·SO₃Na·2H₂O), thermometric measurements have shown that the anhydrous form is highly hygroscopic and readily converts back to the stable dihydrate form under normal storage conditions. jst.go.jpjst.go.jp

A notable phenomenon observed during the dehydration of this compound is liquefaction. This occurs if the released water molecules are not efficiently removed from the system, leading to an interaction between the water and the anhydrous sodium prasterone sulfate. jst.go.jpjst.go.jp TGA is also instrumental in studying the dehydration of other hydrated pharmaceutical compounds, such as theophylline (B1681296) monohydrate and diclofenac (B195802) HEP dihydrate, where environmental factors can influence the process. jst.go.jp

In some cases, dehydration can occur in multiple, closely spaced steps. hitachi-hightech.com Standard TGA methods may not fully resolve these individual dehydration reactions. hitachi-hightech.com Techniques like quasi-isothermal thermogravimetry can be employed to better isolate and quantify these steps, as demonstrated with calcium sulfate dihydrate and copper sulfate pentahydrate. hitachi-hightech.com

Determination of Dehydration Activation Energy via Isothermal and Non-isothermal Methods (Ozawa Method)

The activation energy (ΔE) for the dehydration of this compound to its anhydrous form has been determined using both isothermal and non-isothermal (Ozawa method) techniques. jst.go.jpjst.go.jp These studies were conducted under a constant water vapor pressure of 14.9 mmHg. jst.go.jpjst.go.jp

The Ozawa method is a non-isothermal technique that involves heating the sample at multiple, constant rates and observing the corresponding shift in the dehydration temperature. This allows for the calculation of the activation energy without needing to assume a specific reaction model.

Research findings for the dehydration of this compound are summarized in the table below:

| Method | Activation Energy (ΔE) | Reference |

|---|---|---|

| Isothermal Method | 31.5 kcal/mol | jst.go.jpjst.go.jp |

| Non-isothermal Method (Ozawa) | 31.3 kcal/mol | jst.go.jpjst.go.jp |

The close agreement between the values obtained from both methods provides a robust characterization of the energy barrier for the dehydration process of this compound.

Dynamic Vapor Sorption (DVS) for Trace Amorphicity and Hygroscopicity

Dynamic Vapor Sorption (DVS) is a highly sensitive gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a sample. researchgate.netazom.com This method is invaluable for characterizing the hygroscopicity and detecting trace levels of amorphous content in crystalline materials. researchgate.netcrystalpharmatech.com Amorphous materials tend to absorb more water vapor than their crystalline counterparts due to higher free energy, greater void space, and larger surface area. researchgate.net

The DVS instrument works by exposing a sample to a flowing gas stream with a precisely controlled relative humidity (RH) at a constant temperature, while a microbalance records the change in mass. crystalpharmatech.comazom.com This allows for the generation of a sorption-desorption isotherm, which provides insight into the material's interaction with water vapor. americanpharmaceuticalreview.com

DVS can be used to:

Assess Hygroscopicity: The technique can quantify the moisture uptake of a substance, which is critical for determining appropriate storage and packaging conditions. azom.comcrystalpharmatech.com For instance, the anhydrous form of sodium prasterone sulfate is known to be very hygroscopic, readily transforming into the dihydrate. jst.go.jp

Detect Amorphous Content: A sharp increase in moisture sorption at a specific RH can indicate a phase transition from an amorphous to a crystalline state. azom.com The amount of water sorbed can be correlated with the amount of amorphous material present.

Study Hydrate Formation: DVS can monitor the formation and loss of hydrates by stepping the RH and observing the corresponding mass changes. azom.com This has been demonstrated in studies of naloxone (B1662785) HCl dihydrate, which becomes amorphous upon drying and then recrystallizes at a specific humidity. azom.com

The data from DVS analysis supports the selection of stable crystalline forms and helps in defining the kinetic stability range of anhydrous and hydrated forms. crystalpharmatech.com

Immunoassays for Steroid Profiling and Biomarker Detection

Immunoassays are widely used analytical methods for the detection and quantification of steroids, including prasterone sulfate, in various biological samples. springermedizin.de These techniques rely on the specific binding of an antibody to its target antigen (the steroid).

Radioimmunoassays (RIAs) and Direct Immunoassays (DIAs) in Biological Matrices

Radioimmunoassays (RIAs) and direct immunoassays (DIAs), such as enzyme-linked immunosorbent assays (ELISAs) and chemiluminescent immunoassays (CLIAs), are common platforms for steroid hormone analysis in clinical laboratories. springermedizin.debiochemia-medica.com